![molecular formula C20H13ClFN3O2S2 B2775630 N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260904-27-5](/img/structure/B2775630.png)
N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H13ClFN3O2S2 and its molecular weight is 445.91. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectroscopic Analysis and Molecular Structure
Research on molecules closely related to N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has involved vibrational spectroscopic signatures to understand their molecular structure and interactions. Vibrational spectroscopy, including Raman and Fourier-transform infrared spectroscopy, backed by density functional theory (DFT) calculations, has been used to characterize these molecules. Studies have focused on their geometric equilibrium, intramolecular hydrogen bonding, and vibrational wavenumbers. Such analyses help in understanding the stereo-electronic interactions that contribute to the molecule's stability, offering insights into the molecular interactions within their crystal structure (Jenepha Mary, Pradhan, & James, 2022).
Antiviral Activity and Molecular Docking
Another area of interest has been the antiviral potential of these compounds. Studies have synthesized and characterized similar molecules, assessing their equilibrium geometry, natural bond orbital calculations, and vibrational assignments. These studies also explore the drug likeness based on Lipinski's rule and evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Notably, antiviral potency against viruses like SARS-CoV-2 has been investigated through molecular docking, revealing the compounds' potential to interact with viral proteins and inhibit their function. This is crucial for developing new antiviral drugs (Mary et al., 2020).
Antitumor Activity
Compounds with the thieno[3,2-d]pyrimidine scaffold have been synthesized and evaluated for their antitumor activity. Through modifications and functional group variations, researchers have been able to identify derivatives with potent anticancer activities. These studies involve the synthesis of various derivatives and their subsequent evaluation against different cancer cell lines, comparing their efficacy with known anticancer agents. Such research is pivotal for the discovery of new chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
The crystal structure analysis of related compounds provides detailed insights into their molecular conformation and intermolecular interactions. Such studies help in understanding the structural basis for the molecules' biological activities, including their binding interactions and stability within biological systems. The crystallographic analysis helps in the design of molecules with enhanced biological activity and reduced toxicity (Kang et al., 2015).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2S2/c21-12-4-3-5-13(10-12)23-17(26)11-29-20-24-15-8-9-28-18(15)19(27)25(20)16-7-2-1-6-14(16)22/h1-10H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKXPHAFLMXKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2775552.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide](/img/structure/B2775554.png)
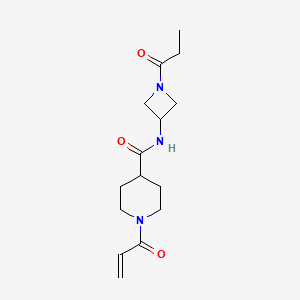
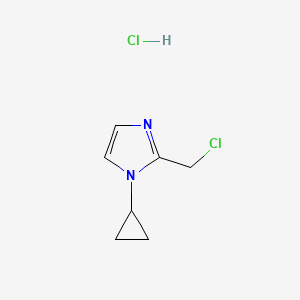
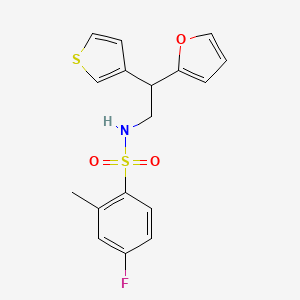

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B2775561.png)
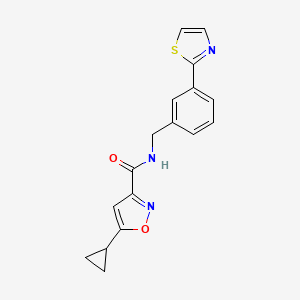

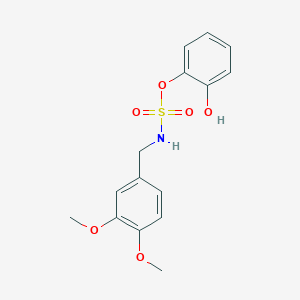
![1-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2775568.png)
![6-Fluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2775569.png)
![Ethyl 2-[(2,4-dichlorophenyl)sulfonylamino]-3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]propanoate](/img/structure/B2775570.png)